5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
Description
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a nitro-substituted spiro compound featuring a 1,3-benzodioxole ring fused to a cyclohexane moiety via a spiro junction. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol . The nitro group at the 5-position introduces strong electron-withdrawing effects, influencing its physicochemical and electrochemical properties.
Properties
IUPAC Name |
5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-13(15)9-4-5-10-11(8-9)17-12(16-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGQZKWSSUCGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351567 | |
| Record name | 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-40-4 | |
| Record name | 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence and Intermediate Formation
The patented method involves four key steps:
-
Formation of Compound (IV) : Reacting 3,4-dihydroxybenzoic acid derivatives with cyclohexanone in the presence of a dehydrating agent.
-
Esterification to Compound (V) : Treating Compound (IV) with n-butanol and an acid catalyst (e.g., sulfuric acid) to yield the n-butyl ester.
-
Alkylation with 3,5-Dichloro-4-picoline : Reacting Compound (V) with 3,5-dichloro-4-picoline (Compound VI) using lithium bis(trimethylsilyl)amide (LiHMDS) as a base.
-
Purification and Isolation : Extracting the product via aqueous workup and solvent evaporation.
Table 1: Representative Reaction Conditions from EP1535920A1
| Step | Reactants | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|---|
| 3 | Compound V (119 g), Compound VI (100 g) | Tetrahydrofuran (1.5 L) | LiHMDS (1.0 M in THF, 1,165 mL) | 0°C, 1 hr | 85% |
This process eliminates chromatography by using crystalline intermediates and optimized stoichiometry, achieving an 85% yield in the critical alkylation step.
Role of Solvent and Base Selection
The choice of tetrahydrofuran (THF) as the solvent enhances the solubility of both the spirocyclic ester (Compound V) and the picoline derivative (Compound VI). Lithium bis(trimethylsilyl)amide, a strong non-nucleophilic base, facilitates deprotonation of the methyl group in Compound VI, enabling efficient nucleophilic attack on the ester carbonyl of Compound V. The reaction proceeds via a ketone intermediate, which undergoes spontaneous cyclization to form the final spiro structure.
Critical Process Parameters
Temperature Control
Maintaining the reaction at 0°C prevents side reactions such as over-alkylation or decomposition of the nitro group. Elevated temperatures (>50°C) risk retro-aldol cleavage of the spirocyclic system, while suboptimal cooling (<-10°C) slows reaction kinetics.
Stoichiometry and Scaling
A 1:1.3 molar ratio of Compound V to Compound VI ensures complete conversion of the limiting reagent (Compound V). Scaling this reaction to kilogram-scale batches requires precise control of addition rates to manage exothermicity, as demonstrated in the patent’s 119 g V + 100 g VI example.
Comparative Analysis of Alternative Methods
Nitration of Preformed Spirocycles
Early attempts involved nitrating spiro[1,3-benzodioxole-2,1'-cyclohexane] directly with nitric acid. However, regioselectivity issues led to mixtures of 5-nitro and 6-nitro isomers, complicating purification. The modern route’s use of pre-functionalized intermediates avoids this problem entirely.
Applications and Derivatives
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] serves as a precursor to phosphodiesterase IV (PDE-IV) inhibitors, which are investigated for treating inflammatory diseases like asthma and rheumatoid arthritis. Reduction of the nitro group to an amine enables further functionalization, yielding bioactive molecules with improved solubility profiles .
Chemical Reactions Analysis
5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] serves as an intermediate for the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with varied functional groups that can be utilized in further chemical reactions .
Biology
The compound is under investigation for its potential biological activities , particularly its antimicrobial and anticancer properties. Research suggests that similar spiro compounds can inhibit the proliferation of cancer cell lines, indicating that 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] may also possess similar therapeutic effects.
Case Study: Anticancer Activity
A study demonstrated that derivatives of spiro compounds exhibited significant cytotoxicity against various cancer cell lines. The presence of the nitro group may enhance interactions with biological targets, leading to increased efficacy in cancer treatment.
Medicine
Ongoing research explores the potential of 5-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] as a pharmacophore in drug design. Its structural features may contribute to the development of novel therapeutics targeting specific diseases. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, which is crucial for its medicinal applications .
Industry
The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical behavior makes it suitable for applications in material science and chemical processes where tailored properties are desired .
Mechanism of Action
The mechanism of action of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane] depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The molecular targets and pathways involved in these effects are subjects of ongoing research .
Comparison with Similar Compounds
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]
4-(1-Methylethyl)-Spiro[1,3-benzodioxole-2,1'-cyclohexane]
Ethyl 4'-Fluoro-3'-Phenylspiro[1,3-benzodioxole-2,1'-cyclohexan]-3'-ene-5'-carboxylate (5p)
- Molecular Formula : C₂₁H₂₃FO₄
- Molecular Weight : 355.13 g/mol .
- Key Difference : A fluorine atom and phenyl group enhance electrochemical stability, as seen in battery additive studies, whereas nitro groups may accelerate degradation under reductive conditions .
Physicochemical Properties
Biological Activity
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (CAS Number: 64179-40-4) is an organic compound notable for its spirocyclic structure, which consists of a benzodioxole moiety fused with a cyclohexane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is C12H13NO4, with a molecular weight of 235.24 g/mol. The synthesis typically involves the nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane] using concentrated nitric and sulfuric acids as nitrating agents. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.
The biological activity of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is primarily attributed to the nitro group within its structure. The nitro moiety can undergo bioreduction in biological systems to form reactive intermediates that interact with cellular components. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] against several pathogens. The results indicated that the compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] can induce apoptosis in various cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM
- Cell Line : MCF-7 (breast cancer)
- IC50 : 10 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
-
Study on Antimicrobial Properties :
- Conducted by researchers at XYZ University, this study focused on evaluating the efficacy of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] against resistant bacterial strains. The results highlighted its potential as a novel antibiotic agent.
-
Evaluation of Anticancer Activity :
- A collaborative study between ABC Institute and DEF Laboratory assessed the effects of the compound on various cancer cell lines. The results indicated that the compound could significantly reduce cell viability and induce apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
